Xylitol
Overview
Description
Xylitol is a sugar alcohol that looks and tastes like sugar but has fewer calories and doesn’t raise blood sugar levels . It is found in small amounts in many fruits and vegetables and is therefore considered natural . Xylitol is a common ingredient in sugar-free chewing gums, candies, mints, diabetes-friendly foods, and oral-care products .
Synthesis Analysis
Xylitol can be produced by chemical and biotechnological processes . The biotechnological conversion of xylose to xylitol is carried out by microorganisms that produce enzymes for xylose metabolism . The biotechnological synthesis of xylitol from lignocellulosic biomass is a promising and sustainable substitute for chemical xylitol synthesis .
Molecular Structure Analysis
At a molecular level, xylitol possesses a unique structure that sets it apart from other sugar substitutes. It is a five-carbon sugar alcohol, with a chemical formula of C5H12O5 . Xylitol’s structure consists of a pentose sugar backbone, similar to ribose or deoxyribose, with hydroxyl groups attached to each carbon atom .
Chemical Reactions Analysis
The reaction of xylitol production involves the hydrogenation of xylose . The reaction is catalyzed by a combination of diluted sulfuric acid and precious metal Ru on carbon powder .
Physical And Chemical Properties Analysis
Xylitol is a white crystalline carbohydrate . It has a similar sweetness as regular sugar but contains 40% fewer calories . Xylitol has a similar appearance to sugar and can be used in the same ways .
Scientific Research Applications
Biofuel Production : Xylitol can be produced from lignocellulosic biomass, offering a sustainable and environmentally friendly energy source. Research has focused on the biochemical characterization of xylose reductase from Thermothelomyces thermophilus for converting xylose to xylitol at high temperatures, highlighting its potential in fermentation industries (Ali et al., 2022).
Prevention of Acute Otitis Media in Children : Studies have explored xylitol's potential in preventing acute otitis media (AOM) in young children. Xylitol, known for its antibacterial properties, could reduce the incidence of AOM and upper respiratory tract infections (URTIs), as well as dental caries (Persaud et al., 2018); (Uhari et al., 2000).
Dental Health : Xylitol's role in promoting dental health is well-documented. It helps prevent dental caries by inhibiting the growth of Streptococcus mutans, a bacteria responsible for tooth decay. Xylitol chewing gums have been shown to increase salivary and dental plaque pH, reducing the risk of tooth decay in children (Kumar et al., 2013).
Biotechnological Production : The microbial and enzymatic production of xylitol offers an environmentally friendly alternative to chemical synthesis. This method utilizes agricultural and forestry wastes, potentially reducing energy requirements and costs (Rafiqul & Sakinah, 2013); (Ur-Rehman et al., 2015).
Health Benefits : Xylitol is associated with various health benefits, including the prevention of respiratory tract infections, inflammation, and certain cancers. It also plays a role in treating glucose-6-phosphate deficiency-associated hemolytic anemia (Ahuja et al., 2020).
Metabolic Effects : Xylitol has been studied for its anti-diabetic and antihyperglycemic effects. It is a viable sugar substitute that can help manage blood glucose levels (Wölnerhanssen et al., 2020).
Antibacterial and Anticariogenic Properties : Xylitol exhibits significant antibacterial and anticariogenic properties, making it a valuable substance for dental health and caries prevention (Oliveira et al., 2018).
Future Directions
properties
IUPAC Name |
(2S,4R)-pentane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-NGQZWQHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C([C@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | xylitol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Xylitol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032335 | |
Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Adonitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Xylitol | |
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URL | https://haz-map.com/Agents/18711 | |
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Boiling Point |
215-217, 216 °C | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Record name | Xylitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
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Solubility |
Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00247 [mmHg] | |
Record name | Xylitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18711 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility. | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Product Name |
Xylitol | |
Color/Form |
Monoclinic crystals from alcohol | |
CAS RN |
87-99-0, 488-81-3 | |
Record name | Xylitol [INN:BAN:JAN:NF] | |
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Record name | Adonitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |
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Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ribitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14704 | |
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Record name | Ribitol | |
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Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
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Record name | Xylitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |
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Record name | Ribitol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |
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Record name | Xylitol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |
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Record name | ADONITOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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